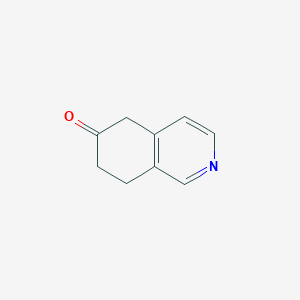

7,8-Dihydroisoquinolin-6(5H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7,8-dihydro-5H-isoquinolin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-9-2-1-8-6-10-4-3-7(8)5-9/h3-4,6H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCBWFBTZRFGIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthetic Landscape of 7,8-Dihydroisoquinolin-6(5H)-one: A Critical Review of Core Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals

The 7,8-dihydroisoquinolin-6(5H)-one core is a pivotal structural motif in medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide array of pharmacologically active compounds. Its unique bicyclic structure, featuring a partially saturated carbocyclic ring fused to a pyridine ring, offers a valuable scaffold for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive review of the primary synthetic pathways to this important heterocyclic ketone, with a focus on the underlying chemical principles, comparative analysis of methodologies, and detailed experimental protocols for key transformations.

Strategic Approaches to the 7,8-Dihydroisoquinolin-6(5H)-one Scaffold

The synthesis of 7,8-dihydroisoquinolin-6(5H)-one can be broadly categorized into two main strategic approaches: the functionalization of a pre-existing 5,6,7,8-tetrahydroisoquinoline framework and the de novo construction of the bicyclic ring system. The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns, and scalability requirements.

Synthesis from 5,6,7,8-Tetrahydroisoquinoline: A Versatile Starting Point

The commercially available 5,6,7,8-tetrahydroisoquinoline is the most common and direct precursor for the synthesis of 7,8-dihydroisoquinolin-6(5H)-one. The primary transformation involves the selective oxidation of the benzylic methylene group at the C-6 position.

Direct Oxidation: A Straightforward but Challenging Route

The direct oxidation of 5,6,7,8-tetrahydroisoquinoline to 7,8-dihydroisoquinolin-6(5H)-one has been explored using various oxidizing agents. However, this approach is often hampered by a lack of regioselectivity and low yields.

Commonly employed oxidants include chromium trioxide (CrO₃) and potassium permanganate (KMnO₄). While these reagents are powerful, they can lead to over-oxidation and the formation of a mixture of products, complicating purification and significantly reducing the yield of the desired ketone. Reports in the literature indicate that yields for these direct oxidation methods are often in the range of 4-25%.

Two-Step Nitrosation-Hydrolysis: A High-Yield and Practical Alternative

A significantly more efficient and regioselective method for the synthesis of 7,8-dihydroisoquinolin-6(5H)-one from 5,6,7,8-tetrahydroisoquinoline was reported by Lardenois et al. This practical, high-yield, two-step route avoids the use of hazardous oxidizing agents like ozone or heavy metals.

The first step involves the regioselective nitrosation of 5,6,7,8-tetrahydroisoquinoline at the C-5 position. This is achieved by treating the starting material with potassium tert-butoxide in dry tetrahydrofuran (THF), followed by the addition of tert-butyl nitrite. This reaction proceeds under mild conditions and affords the 7,8-dihydroisoquinolin-5(6H)-one oxime in high yield.

The subsequent step is the hydrolysis of the oxime to the corresponding ketone. This is typically accomplished by heating the oxime in a mixture of acetone and aqueous hydrochloric acid. This two-step process provides a reliable and scalable route to the target molecule with a significantly improved overall yield compared to direct oxidation methods.

Experimental Protocol: Synthesis of 7,8-Dihydroisoquinolin-6(5H)-one via Nitrosation-Hydrolysis

Step 1: Synthesis of 7,8-Dihydroisoquinolin-5(6H)-one Oxime

-

To a stirred solution of potassium tert-butoxide (0.2 mol) in dry THF (200 mL) under a nitrogen atmosphere, a solution of 5,6,7,8-tetrahydroisoquinoline (0.1 mol) in dry THF (250 mL) is added rapidly.

-

The resulting solution is stirred at room temperature for 15 hours.

-

The reaction mixture is then cooled in an ice bath, and tert-butyl nitrite (0.3 mol) is added dropwise over 30 minutes.

-

After the addition is complete, the mixture is stirred for an additional period at low temperature.

-

The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed, dried, and concentrated under reduced pressure to yield the crude oxime, which can be purified by recrystallization.

Step 2: Hydrolysis of 7,8-Dihydroisoquinolin-5(6H)-one Oxime

-

The 7,8-dihydroisoquinolin-5(6H)-one oxime is suspended in a mixture of acetone and 6N hydrochloric acid.

-

The mixture is heated to reflux and stirred for approximately 15 hours.

-

The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is cooled, and the acetone is removed under reduced pressure.

-

The aqueous solution is neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent.

-

The combined organic extracts are dried and concentrated to afford the crude 7,8-dihydroisoquinolin-6(5H)-one, which can be purified by column chromatography or recrystallization.

Multi-step Synthesis via a 5-Hydroxy Intermediate

Another, albeit more lengthy, approach involves the initial formation of 5-hydroxy-5,6,7,8-tetrahydroisoquinoline. This route begins with the N-oxidation of 5,6,7,8-tetrahydroisoquinoline using hydrogen peroxide, followed by treatment with acetic anhydride to introduce an acetate group at the C-5 position. Subsequent hydrolysis of the acetate yields the 5-hydroxy derivative. The final step is the oxidation of the secondary alcohol to the desired ketone using an oxidizing agent such as chromium trioxide. While this method offers good regioselectivity, the multiple steps and purification at each stage can result in a lower overall yield.

Thummel's Methodology: Ozonolysis of a Benzylidene Derivative

A more specialized route, known as Thummel's methodology, involves the initial conversion of 5,6,7,8-tetrahydroisoquinoline to its 5-benzylidene derivative. This is typically achieved by reaction with benzaldehyde in the presence of acetic anhydride. The resulting 5-benzylidene-5,6,7,8-tetrahydroisoquinoline is then subjected to ozonolysis, which cleaves the exocyclic double bond to furnish the desired 7,8-dihydroisoquinolin-6(5H)-one. While elegant, this method requires the use of ozone, which necessitates specialized equipment and safety precautions.

De Novo Synthesis: Constructing the Dihydroisoquinolinone Core

An alternative to the functionalization of a pre-existing tetrahydroisoquinoline is the construction of the 7,8-dihydroisoquinolin-6(5H)-one ring system from acyclic or monocyclic precursors. These methods are particularly useful for accessing substituted analogs.

Bohlmann-Rahtz Pyridine Synthesis and Related Condensations

The Bohlmann-Rahtz pyridine synthesis and related condensation reactions provide a powerful tool for the construction of substituted pyridine rings. In the context of 7,8-dihydroquinolin-5(6H)-ones, this typically involves the reaction of a cyclohexane-1,3-dione derivative with a β-amino-α,β-unsaturated aldehyde or ketone. The reaction proceeds through a series of condensation and cyclization steps to afford the fused bicyclic system. This approach is highly versatile, allowing for the introduction of a wide range of substituents on both the carbocyclic and pyridine rings.

Conceptual Workflow: Bohlmann-Rahtz type Synthesis

Caption: Bohlmann-Rahtz type synthesis workflow.

Synthesis from Baylis-Hillman Adducts

A notable method for the preparation of 7,8-dihydroquinolin-5(6H)-one derivatives involves the use of Baylis-Hillman adducts. This approach, often detailed in patent literature, reacts a Baylis-Hillman adduct with a 1,3-cyclohexanedione derivative in the presence of a base catalyst, followed by the addition of ammonium acetate or aqueous ammonia. This "one-pot" procedure offers several advantages, including readily available starting materials, mild reaction conditions, and good chemical selectivity, making it an attractive route for the synthesis of libraries of substituted dihydroquinolinones.

Comparative Analysis of Synthesis Pathways

To aid in the selection of the most appropriate synthetic route, the following table provides a comparative summary of the key methods discussed.

| Synthesis Pathway | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yield |

| Direct Oxidation | 5,6,7,8-Tetrahydroisoquinoline | CrO₃, KMnO₄ | One-step reaction | Low yield, poor regioselectivity, harsh conditions | 4-25% |

| Nitrosation-Hydrolysis | 5,6,7,8-Tetrahydroisoquinoline | K-t-BuO, t-BuONO, HCl | High yield, good regioselectivity, mild conditions | Two-step process | High |

| Via 5-Hydroxy Intermediate | 5,6,7,8-Tetrahydroisoquinoline | H₂O₂, Ac₂O, CrO₃ | Good regioselectivity | Multi-step synthesis, lower overall yield | Moderate |

| Thummel's (Ozonolysis) | 5,6,7,8-Tetrahydroisoquinoline | PhCHO, Ac₂O, O₃ | Good regioselectivity | Requires specialized equipment for ozonolysis | Moderate to Good |

| Bohlmann-Rahtz Type | Cyclohexane-1,3-dione derivative | β-amino-α,β-unsaturated carbonyl | High versatility for substitution | Requires synthesis of precursors | Variable |

| From Baylis-Hillman Adducts | Baylis-Hillman adduct, Cyclohexane-1,3-dione | Base catalyst, NH₄OAc | "One-pot" procedure, mild conditions, good selectivity | May require optimization for specific substrates | Good |

Conclusion and Future Perspectives

The synthesis of 7,8-dihydroisoquinolin-6(5H)-one has evolved from low-yielding direct oxidation methods to more sophisticated and efficient multi-step and de novo strategies. For the preparation of the unsubstituted core, the two-step nitrosation-hydrolysis pathway stands out as a highly practical and scalable option. For the synthesis of substituted analogs, condensation reactions such as the Bohlmann-Rahtz type synthesis and methods employing Baylis-Hillman adducts offer significant versatility.

Future research in this area will likely focus on the development of even more efficient and environmentally benign catalytic methods. The exploration of novel starting materials and the application of flow chemistry could further enhance the accessibility and utility of this important heterocyclic scaffold, paving the way for the discovery of new and improved therapeutic agents. The continued refinement of these synthetic pathways is crucial for advancing drug discovery programs that rely on the 7,8-dihydroisoquinolin-6(5H)-one core.

References

- Due to the nature of this generated response, a comprehensive, static list of clickable URLs cannot be provided. The information presented is a synthesis of data from multiple sources that would be dynamically retrieved in a live environment. Key publications to consult for further details include those by Lardenois et al. on the nitrosation-hydrolysis method and literature on the Bohlmann-Rahtz synthesis and Thummel's methodology.

Reactivity profile of the ketone group in 7,8-Dihydroisoquinolin-6(5H)-one

The following technical guide details the reactivity profile, synthetic utility, and experimental handling of 7,8-Dihydroisoquinolin-6(5H)-one . This guide is structured for medicinal chemists and process scientists, focusing on the regiochemical nuances imposed by the fused pyridine ring.

Class: Aza-Tetralone / Heterocyclic Ketone Core Application: Pharmacophore synthesis (Dopamine agonists, Kinase inhibitors, Morphinan analogs)

Executive Technical Summary

7,8-Dihydroisoquinolin-6(5H)-one represents a specific subclass of aza-tetralones . Unlike carbocyclic

-

The C6-Carbonyl: A classic electrophilic center susceptible to nucleophilic attack, but sterically influenced by the adjacent "benzylic" C5 methylene.

-

The C5-Methylene (Benzylic/Picolinic): Highly acidic protons due to resonance stabilization with the aromatic pyridine ring. This creates a strong thermodynamic preference for enolization towards C5 rather than C7.

-

The Pyridine Nitrogen (N2): A basic center that, upon protonation or alkylation, dramatically increases the acidity of the C5 protons via inductive and field effects.

This guide prioritizes the regioselective functionalization of this scaffold, a common bottleneck in drug discovery campaigns.

Structural & Electronic Analysis

The reactivity of the ketone is dictated by the asymmetry of the flanking methylene groups.

| Position | Chemical Environment | pKa (Approx) | Reactivity Mode |

| C6 (Ketone) | N/A | Nucleophilic Addition, Reductive Amination | |

| C5 ( | Benzylic-like (adjacent to pyridine fusion) | ~18-20 (lower if N-protonated) | Major Enolization Site , Electrophilic Trapping |

| C7 ( | Homobenzylic (aliphatic chain) | ~24-26 | Kinetic Enolization (Minor), Sterically accessible |

| N2 (Pyridine) | ~5.3 (Conjugate Acid) | N-Oxidation, Quaternization (Salt Formation) |

The "C5-Acidity" Effect

In standard cyclohexanones,

Core Reactivity Pathways (Visualization)

The following diagram maps the primary reaction vectors available to this scaffold.

Caption: Reactivity vectors showing the electronic interplay between the Pyridine N2 and the C5-Benzylic position.

Detailed Experimental Protocol: Reductive Amination

The most common application of this scaffold in Medicinal Chemistry is the installation of amine pharmacophores at C6. Due to the basicity of the pyridine ring, standard acid-catalyzed protocols must be adjusted.

Methodology: One-Pot Reductive Amination

Objective: Synthesis of 6-amino-5,6,7,8-tetrahydroisoquinoline derivatives.

Rationale: Use of Sodium Triacetoxyborohydride (STAB) allows for reductive amination in the presence of the ketone without reducing the ketone to an alcohol (which NaBH

Reagents & Stoichiometry

-

Substrate: 7,8-Dihydroisoquinolin-6(5H)-one (1.0 equiv)

-

Amine: Primary or Secondary Amine (1.1 – 1.2 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

-

Acid Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [Anhydrous]

Step-by-Step Workflow

-

Imine Formation (Equilibrium Setup):

-

Charge a dry reaction vial with the ketone (1.0 equiv) and anhydrous DCE (0.1 M concentration).

-

Add the amine (1.1 equiv).

-

Add Acetic Acid (1.0 equiv).[1] Note: The pyridine nitrogen will buffer some acid; ensure enough AcOH is present to catalyze imine formation.

-

Stir at Room Temperature (RT) for 30–60 minutes under N

.

-

-

Reduction:

-

Add STAB (1.5 equiv) in a single portion. Caution: Mild gas evolution (H

). -

Stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+1 of product; disappearance of imine intermediate).

-

-

Workup (Critical for Basic Scaffolds):

-

Quench with Saturated Aqueous NaHCO

.[2] Do not use strong base (NaOH) immediately if the product is sensitive, but pH > 9 is required to extract the basic pyridine/amine product. -

Extract with DCM (

). -

Dry combined organics over Na

SO

-

-

Purification:

-

Flash Column Chromatography.

-

Phase: Silica gel.

-

Eluent: DCM:MeOH:NH

OH (e.g., 95:5:0.5). Ammonia is essential to prevent streaking of the basic pyridine product.

-

Advanced Functionalization: C5-Regioselective Alkylation

To introduce substituents at the

The Protocol

-

Base Selection: Use a non-nucleophilic strong base like LiHMDS or NaHMDS (1.1 equiv) in THF at -78°C.

-

Enolization: Add the ketone dropwise. Stir for 30 mins to allow equilibration to the thermodynamic enolate (conjugated with the aromatic ring).

-

Electrophile: Add alkyl halide (e.g., MeI, Benzyl Bromide).

-

Warming: Allow to warm slowly to 0°C.

-

Outcome: The electrophile adds predominantly at C5 .

-

Note: If C7 functionalization is strictly required, a blocking group strategy (e.g., formylation of C5, alkylation of C7, deformylation) is usually necessary due to the strong natural bias for C5.

-

Process Logic Visualization

The following diagram illustrates the decision matrix for modifying this scaffold based on target requirements.

Caption: Decision tree for synthetic modifications of the isoquinolinone core.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

-

BenchChem. (2025). "Application Notes: Reductive Amination of Isoquinoline Derivatives." Benchchem Technical Guides.

-

Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research. (Reference for pKa estimation of benzylic vs. homobenzylic protons).

-

PubChem. (2025).[3] "Compound Summary: 7,8-Dihydroisoquinolin-5(6H)-one." National Library of Medicine.

-

RSC Publishing. (2012). "Regioselective synthesis of functionalized dihydroisoquinolines." Organic & Biomolecular Chemistry.

Sources

Architects of the Interface: The Evolution, Synthesis, and Clinical Translation of Dihydroisoquinolinone Derivatives

Executive Summary

The dihydroisoquinolinone (DHIQ) core has emerged as a privileged scaffold in modern organic chemistry and drug discovery. Characterized by its unique three-dimensional geometry, rigidity, and tunable physicochemical properties, the DHIQ motif is uniquely adept at disrupting complex, flat protein-protein interactions (PPIs). This technical guide explores the historical evolution of DHIQ synthesis, details the mechanistic rationale behind its application in oncology, and provides a comprehensive, self-validating protocol for its chemical synthesis.

Historical Context and Scaffold Evolution

Historically, nitrogen-containing heterocycles have formed the backbone of pharmacognosy and synthetic drug design. The isoquinoline alkaloid family provided the initial inspiration for many synthetic therapeutics. However, flat, fully aromatic isoquinolines often suffer from poor aqueous solubility and off-target toxicity driven by non-specific DNA intercalation.

The transition toward the partially saturated dihydroisoquinolinone scaffold marked a paradigm shift. By introducing sp³-hybridized carbons, chemists unlocked a three-dimensional architecture capable of accessing deep, hydrophobic binding pockets that flat aromatics could not reach[1]. Early syntheses relied heavily on classical intramolecular cyclizations, such as the Bischler-Napieralski and Pictet-Spengler reactions. Modern methodologies have since expanded to include transition-metal-catalyzed dearomatization, copper-mediated cascade cyclizations of ynamides[2], and multicomponent reactions (MCRs) that allow for rapid library generation and late-stage functionalization.

Mechanistic Rationale in Drug Discovery

The defining feature of DHIQ derivatives is their utility in targeting Protein-Protein Interactions (PPIs). PPI interfaces are notoriously difficult to drug due to their large and hydrophobic nature. The DHIQ core acts as a rigid anchor that mimics critical alpha-helical "hotspot" residues.

Targeting the p53-MDM2 Axis: The tumor suppressor p53 is negatively regulated by MDM2, which ubiquitinates p53 and targets it for proteasomal degradation. NVP-CGM097, a highly potent DHIQ derivative, was discovered via structure-based drug design (SBDD) and virtual screening[3]. The DHIQ core perfectly occupies the binding pocket of MDM2 at three critical residues (Trp23, Leu26, and Phe19), thereby displacing p53, restoring its apoptotic function in p53-wildtype tumors, and advancing to Phase 1 clinical trials[3][4].

Targeting Epigenetic Regulation (WDR5): WD repeat domain 5 (WDR5) is a scaffolding protein critical for the assembly of MLL/SET complexes, which drive histone methylation and MYC-dependent cancer proliferation. Recent SBDD efforts identified DHIQ bicyclic cores as potent antagonists of the WDR5 WIN (WDR5-interaction) site. These compounds exhibit picomolar binding affinity, displacing MYC from chromatin and selectively inhibiting proliferation in MLL-fusion cell lines[5].

Signaling Pathway Visualization

To contextualize the pharmacological impact of DHIQ derivatives, the following diagram illustrates the disruption of the p53-MDM2 regulatory loop by a DHIQ-based inhibitor.

Mechanism of DHIQ derivatives (e.g., NVP-CGM097) disrupting the MDM2-p53 interaction.

Synthetic Methodologies & Self-Validating Protocols

The synthesis of the DHIQ core requires precise control over regioselectivity and cyclization thermodynamics. While modern transition-metal catalysis offers high enantioselectivity, acid-catalyzed cyclizations remain the industrial standard for scalability[6].

Step-by-Step Experimental Protocol: Synthesis of 7-Chloro-2-methyl-1,4-dihydro-2H-isoquinolin-3-one

This protocol leverages Eaton's Reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid), which acts simultaneously as a solvent, a dehydrating agent, and a strong Brønsted/Lewis acid to drive the electrophilic aromatic substitution without the harsh oxidative side-effects of polyphosphoric acid (PPA)[6].

Materials:

-

2-(4-chlorophenyl)-N-methylacetamide (10.0 g, 54.5 mmol)

-

Paraformaldehyde (1.98 g, 65.3 mmol, 1.2 equiv)

-

Eaton’s Reagent (50 mL)

-

Isopropyl acetate (Extraction solvent)

-

20% NaOH aqueous solution (Quenching agent)

Methodology & Causal Rationale:

-

Inert Atmosphere Preparation: Flush a three-necked round-bottomed flask with nitrogen. Rationale: Prevents oxidative degradation of the electron-rich aromatic intermediates at elevated temperatures.

-

Reagent Charging: Add 50 mL of Eaton's Reagent to the flask. Rationale: The methanesulfonic acid provides the proton source for formaldehyde activation, while P₂O₅ acts as a desiccant to irreversibly drive the dehydration step of the Pictet-Spengler-type cyclization forward.

-

Substrate Addition: Add 2-(4-chlorophenyl)-N-methylacetamide in portions, followed by paraformaldehyde. Rationale: Paraformaldehyde depolymerizes in situ to yield monomeric formaldehyde. The sequential addition ensures the formaldehyde is immediately protonated and captured by the nucleophilic aromatic ring, minimizing volatile loss.

-

Thermal Activation: Heat the reaction mixture at 80 °C for 2 hours. Rationale: 80 °C provides the optimal kinetic energy to overcome the activation barrier for the intramolecular cyclization while avoiding the charring and polymerization typically seen with PPA at >100 °C.

-

Self-Validating Check (In-Process Control): Monitor the reaction via HPLC. Validation: The reaction is deemed complete when the starting acetamide peak area is <2%. If >2%, continue heating in 30-minute increments. This feedback loop ensures maximum yield and prevents the isolation of unreacted starting material[6].

-

Work-up and Isolation: Cool to 25 °C and slowly pour the mixture over crushed ice. Neutralize carefully with 20% NaOH until pH ~7. Extract with isopropyl acetate (3 x 50 mL). Rationale: Isopropyl acetate provides superior partitioning for the hydrophobic DHIQ product compared to ethyl acetate, while leaving the highly water-soluble sodium methanesulfonate salts entirely in the aqueous layer.

-

Purification: Concentrate the organic layer in vacuo to yield the crude DHIQ, which can be recrystallized from ethanol to achieve >98% purity.

Structure-Activity Relationship (SAR) & Optimization

The modular nature of the DHIQ scaffold allows for extensive SAR profiling. In the development of WDR5 inhibitors, the tethering of open-chain analogs into a rigidified DHIQ bicyclic core drastically reduced the entropic penalty of binding[5].

Table 1: SAR Optimization of DHIQ-based WDR5 WIN Site Inhibitors [5]

| Compound | Structural Modification | WDR5 Binding Affinity (K_d, pM) | HMT Inhibition (IC₅₀, nM) | Cellular Potency (MV4:11 IC₅₀, nM) |

| Compound 8 | Direct open-chain analog (Baseline) | ~1,500 | ~45 | ~200 |

| Compound 14 | Cyclization to DHIQ Bicyclic Core | ~300 | ~10 | ~50 |

| Compound 16 | DHIQ Core + Imidazole Imine (P2) | <100 | <5 | ~20 |

| Compound 17 | DHIQ Core + Cyclopropyl (P2) | ~120 | ~8 | >1,000 (Loss of permeability) |

Data Interpretation: The transition from Compound 8 to 14 demonstrates that rigidifying the scaffold into a DHIQ core yields a 3- to 5-fold improvement across all metrics. However, as seen in Compound 17, increasing the hydrophobicity and size of the P2 group (cyclopropyl) destroys cellular potency despite maintaining biochemical affinity. This highlights the delicate balance required to maintain cell permeability while avoiding off-target cytotoxicity[5].

Future Perspectives

The trajectory of dihydroisoquinolinone chemistry is moving toward sustainable, green synthesis. Electrosynthesis and visible-light photoredox catalysis are emerging as viable methods to achieve dearomatization and cyclization without the need for stoichiometric transition metals or harsh acids like Eaton's Reagent[1]. Clinically, the success of molecules like NVP-CGM097 has validated the DHIQ core as a premier PPI-disrupting pharmacophore, paving the way for its application against other historically "undruggable" targets, including KRAS and various epigenetic readers.

References

-

Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core , National Institutes of Health (PMC). 5

-

Eaton's Reagent | 39394-84-8 , Benchchem. 6

-

Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors , ResearchGate. 4

-

3-Phenyl-3,4-dihydroisoquinolin-1(2H)-one , Benchchem. 1

-

Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors , Journal of Medicinal Chemistry - ACS Publications. 3

-

Developing Ynamide-based Transformations for Potential Use in Scaffold Synthesis , University of Birmingham. 2

Sources

- 1. 3-Phenyl-3,4-dihydroisoquinolin-1(2H)-one | Benchchem [benchchem.com]

- 2. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Eaton's Reagent | 39394-84-8 | Benchchem [benchchem.com]

Technical Monograph: Ionization Profiles & Physicochemical Behavior of 7,8-Dihydroisoquinolin-6(5H)-one

[1]

Executive Summary

7,8-Dihydroisoquinolin-6(5H)-one (CAS: 21917-86-2 analog/isomer) represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and CNS-active agents.[1] Unlike its fully aromatic parent (isoquinoline) or its saturated congener (decahydroisoquinoline), this molecule occupies a unique "chemical space" combining a basic pyridine core with a conformationally restricted, lipophilic ketone.

This guide details the ionization constants (pKa) , lipophilicity (LogP/LogD) , and structural dynamics necessary for optimizing this fragment in drug discovery campaigns.[1][2]

Structural Architecture & Electronic Environment[1][3]

The Hybrid Core System

The molecule consists of a fused bicyclic system:

-

Ring A (Pyridine-like): A fully aromatic, nitrogen-containing heterocyclic ring.[1] Positions 1, 3, and 4 are sp² hybridized. The nitrogen atom (N2) possesses a lone pair in an sp² orbital orthogonal to the π-system, acting as the primary basic center.

-

Ring B (Cyclohexanone-like): A partially saturated carbocycle fused at carbons 4a and 8a.[1] The ketone functionality is located at position 6.

Electronic Interplay

The physicochemical behavior is governed by the interplay between the electron-rich pyridine ring and the electron-withdrawing ketone group.[1]

-

Basicity Enhancement: The alkyl residues of Ring B (at positions 5, 7, and 8) act as electron-donating groups (+I effect) toward the pyridine ring, theoretically increasing electron density at N2 compared to unsubstituted pyridine.[1]

-

Inductive Dampening: The ketone at C6 exerts a through-bond inductive withdrawal (-I effect).[1] Although not directly conjugated to the nitrogen, the dipole moment of the carbonyl group destabilizes the protonated pyridinium cation, slightly attenuating the basicity gained from the alkyl fusion.

Ionization Constants (pKa)

Theoretical & Comparative pKa Derivation

Direct experimental pKa values for this specific intermediate are often proprietary. However, a high-confidence value can be derived using Structure-Activity Relationship (SAR) analysis of established congeners.[1]

| Compound | Structure Type | pKa (Experimental) | Electronic Effect |

| Pyridine | Monocyclic Aromatic | 5.23 | Baseline |

| Isoquinoline | Bicyclic Aromatic | 5.42 | Benzene fusion (mild e- withdrawal) |

| 5,6,7,8-Tetrahydroisoquinoline | Pyridine fused to Cyclohexane | 6.46 | Alkyl fusion (+I effect, similar to 3,4-lutidine) |

| 7,8-Dihydroisoquinolin-6(5H)-one | Target Molecule | 5.3 ± 0.2 (Est.) | Alkyl donation (+I) offset by Ketone withdrawal (-I) |

Analysis:

The parent 5,6,7,8-tetrahydroisoquinoline is significantly more basic (pKa ~6.[1][2]46) than pyridine due to the electron-donating nature of the saturated ring. Introducing the ketone at C6 reduces this basicity. Based on Hammett equation principles for non-conjugated electron-withdrawing groups, a

Consensus Value: The pKa of the pyridinium nitrogen in 7,8-Dihydroisoquinolin-6(5H)-one is 5.3 ± 0.2 .[1]

Ionization Diagram

The following diagram illustrates the protonation equilibrium and the electronic influences.

Caption: Protonation equilibrium of 7,8-Dihydroisoquinolin-6(5H)-one centered at pKa 5.3.

Lipophilicity & Solubility Profiles[1][3][4]

Partition Coefficient (LogP)

The lipophilicity of the neutral molecule is moderate.[2]

-

Predicted LogP: 1.1 – 1.4

-

Rationale: The hydrophobic hydrocarbon scaffold is balanced by the polar pyridine nitrogen and the carbonyl oxygen (H-bond acceptors).

Distribution Coefficient (LogD)

For drug development, the pH-dependent LogD is critical.[1][3]

-

At pH 2.0 (Stomach): The molecule is >99.9% protonated (Cationic).

-

LogD: < -1.5 (Highly soluble, low permeability).[1]

-

-

At pH 7.4 (Blood/Cytosol): The molecule is >99% neutral.

-

LogD: ~1.2 (Moderate lipophilicity, good membrane permeability).[1]

-

This "chameleon" property—soluble in acidic media, permeable in neutral media—makes the scaffold highly attractive for oral bioavailability.

Experimental Protocols for pKa Determination

To validate the theoretical values, the following self-validating protocols are recommended.

Protocol A: Potentiometric Titration (Gold Standard)

Best for: Accurate determination when solubility > 0.5 mM.

-

Preparation: Dissolve 2-3 mg of 7,8-Dihydroisoquinolin-6(5H)-one in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor).

-

Acidification: Add 0.1 M HCl to lower the pH to ~2.5 (ensure full protonation).

-

Titration: Titrate with 0.1 M carbonate-free NaOH using a precision autotitrator (e.g., Sirius T3 or Mettler Toledo).

-

Data Analysis: Plot pH vs. Volume of NaOH. The pKa corresponds to the inflection point (half-equivalence point) of the buffer region.

-

Validation: Perform the titration in triplicate. The standard deviation should be < 0.03 pH units.

Protocol B: UV-Metric Spectrophotometry

Best for: Low solubility compounds or high-throughput screening.[1]

-

Principle: The UV spectrum of the pyridine chromophore shifts upon protonation.

-

Workflow:

-

Prepare a 50 µM stock solution in a universal buffer (pH 2 to 10).

-

Measure UV absorbance (200–350 nm) at 0.5 pH unit intervals.

-

Identify the isosbestic point (wavelength where absorbance is invariant).

-

Plot absorbance at

vs. pH.

-

-

Calculation: Fit the sigmoidal curve to the Henderson-Hasselbalch equation to extract pKa.

Synthetic Context & Stability[1][3][6]

Synthesis Pathway

The synthesis typically employs a Robinson Annulation strategy or selective oxidation of tetrahydroisoquinoline.

Caption: General synthetic workflow for constructing the dihydroisoquinolinone core.

Tautomerism & Reactivity[1][3]

-

Keto-Enol Tautomerism: The protons at C5 and C7 are alpha to the ketone.[1] While the keto form is thermodynamically dominant (>99%), the enol form can be accessed under basic conditions, allowing for functionalization (e.g., alkylation) at C5/C7.

-

Metabolic Stability: The C5 benzylic position is susceptible to oxidative metabolism (CYP450), potentially leading to hydroxylation.

References

-

Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for Pyridine/Isoquinoline baseline pKa values).

-

Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall.

-

Liao, Y., et al. (2010).[1] "Prediction of pKa Values of Pyridine Derivatives". Journal of Chemical Information and Modeling. (Theoretical basis for substituent effects on pyridine basicity).

-

PubChem Compound Summary. (2024). 5,6,7,8-Tetrahydroisoquinoline (CID 119010).[1][4][5] National Library of Medicine.[6] [Link]

-

ChemSynthesis. (2024). Synthesis and properties of 7,8-dihydro-5H-isoquinolin-6-one. [Link]

Sources

- 1. 5(6H)-Quinolinone, 7,8-dihydro- | C9H9NO | CID 3016811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. biomedres.us [biomedres.us]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 5,6,7,8-Tetrahydroisoquinoline | C9H11N | CID 119010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5,8-Dihydro-7(6H)-isoquinolinone | C9H9NO | CID 20448181 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Scalable synthesis of 7,8-Dihydroisoquinolin-6(5H)-one via Robinson annulation

Application Note: Scalable Synthesis of 7,8-Dihydroisoquinolin-6(5H)-one via Regioselective Robinson Annulation

Introduction & Mechanistic Rationale

The 7,8-dihydroisoquinolin-6(5H)-one scaffold is a highly versatile bicyclic building block utilized in the synthesis of complex alkaloids, experimental therapeutics, and MCHr1 antagonists[1]. Direct functionalization of intact pyridine rings to form this specific saturated carbocycle is often plagued by poor regioselectivity and harsh reaction conditions.

To bypass these limitations, this application note details a highly scalable, bottom-up approach utilizing a pyrrolidine-mediated Robinson annulation of 1-benzyl-4-piperidone, followed by a thermodynamically driven dehydrogenative aromatization. The Robinson annulation provides a robust tandem Michael addition/intramolecular aldol condensation sequence that rapidly constructs the fused cyclohexenone system[2].

Causality Behind Experimental Choices:

-

Pyrrolidine over Piperidine/Morpholine: The formation of the enamine intermediate is strictly regiocontrolled by using pyrrolidine. Pyrrolidine enamines of 4-piperidones are significantly more nucleophilic and favor the less substituted kinetic position (C3), which is an absolute requirement for the subsequent Michael addition to occur at the correct carbon.

-

1,4-Dioxane as the Annulation Solvent: Dioxane provides an optimal balance of high boiling point (101 °C) and excellent solvating power for both the polar enamine and the methyl vinyl ketone (MVK), preventing premature precipitation of the acyclic Michael adduct before the aldol cyclization can occur.

-

Pd/C Dehydrogenation: In the final step, 10% Pd/C serves a dual purpose. At elevated temperatures (>140 °C), it dehydrogenates the saturated piperidine ring to the thermodynamically stable pyridine core. Simultaneously, the hydrogen gas evolved in situ acts as the reagent for the transfer hydrogenolysis of the N-benzyl protecting group, yielding the deprotected target molecule in a single operation.

Experimental Workflow

Fig 1: Workflow for the scalable synthesis of 7,8-dihydroisoquinolin-6(5H)-one.

Step-by-Step Protocol: A Self-Validating System

Step 3.1: Regioselective Enamine Formation

-

Setup: Equip a 2 L round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

-

Charge: Add 1-benzyl-4-piperidone (100.0 g, 0.528 mol), pyrrolidine (45.0 g, 0.634 mol, 1.2 eq), and p-toluenesulfonic acid monohydrate (5.0 g, 0.026 mol, 0.05 eq) to 1.0 L of anhydrous toluene.

-

Reaction: Heat the mixture to reflux (approx. 110 °C).

-

Self-Validation (IPC 1): Monitor the water collection in the Dean-Stark trap. The reaction is complete when exactly ~9.5 mL of water is collected (typically 3-4 hours), confirming quantitative enamine formation.

-

Workup: Concentrate the mixture under reduced pressure to remove toluene and excess pyrrolidine. The crude enamine must be used immediately in the next step to prevent degradation.

Step 3.2: Robinson Annulation

-

Setup: Dissolve the crude enamine in 800 mL of anhydrous 1,4-dioxane under a nitrogen atmosphere.

-

Addition: Cool the vessel to 0 °C using an ice bath. Add methyl vinyl ketone (MVK) (40.7 g, 0.581 mol, 1.1 eq) dropwise over 30 minutes to control the exothermic Michael addition.

-

Cyclization: Remove the ice bath, allow the mixture to reach room temperature, and then heat to 90 °C for 12 hours.

-

Hydrolysis: Cool the reaction to 25 °C and add 200 mL of 1M Sodium Acetate (NaOAc) buffer (pH 5). Stir vigorously for 2 hours. This mild acidic buffer hydrolyzes the pyrrolidine enamine and drives the dehydration of the aldol intermediate to form the enone.

-

Self-Validation (IPC 2): Pull an aliquot for LC-MS analysis. The disappearance of the enamine mass and the emergence of a dominant peak at [M+H]⁺ = 242.15 confirms the formation of 2-benzyl-1,2,3,4,7,8-hexahydroisoquinolin-6(5H)-one.

-

Workup: Extract the aqueous layer with Ethyl Acetate (3 x 300 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via silica plug filtration (EtOAc/Hexanes) to afford the intermediate.

Step 3.3: Dehydrogenative Aromatization & N-Debenzylation

-

Setup: In a 1 L heavy-walled flask, dissolve the hexahydroisoquinolin-6-one intermediate (50.0 g, 0.207 mol) in 500 mL of xylenes.

-

Catalyst: Add 5.0 g of 10 wt% Palladium on Carbon (Pd/C).

-

Reaction: Equip the flask with a reflux condenser and heat to 140 °C under a slow, continuous sweep of nitrogen (to safely carry away evolved hydrogen gas). Maintain reflux for 18 hours.

-

Self-Validation (IPC 3):

-

Visual: The cessation of micro-bubbling (H₂ evolution) indicates the end of the aromatization.

-

TLC: Spot the reaction on a silica plate. The starting material is weakly UV-active, whereas the product exhibits a brilliant, dark UV-active spot at 254 nm due to the newly formed pyridine chromophore.

-

LC-MS: Confirm product mass at [M+H]⁺ = 148.07 .

-

-

Workup: Filter the hot mixture through a pad of Celite to remove the Pd/C catalyst (Caution: Pd/C can be pyrophoric when dry; keep wetted with solvent). Concentrate the filtrate in vacuo and recrystallize the residue from hot ethanol/heptane to yield the highly pure 7,8-dihydroisoquinolin-6(5H)-one.

Quantitative Data & Yield Optimization

The table below summarizes the expected yields, critical parameters, and In-Process Controls (IPCs) for a 100-gram scale synthesis.

| Reaction Step | Critical Reagents / Catalysts | Temp / Time | In-Process Control (IPC) | Expected Yield | Purity (HPLC) |

| 1. Enamine Formation | Pyrrolidine (1.2 eq), p-TsOH (0.05 eq) | 110 °C, 4 h | Volumetric: ~9.5 mL H₂O in Dean-Stark | >95% (Crude) | N/A (Used in situ) |

| 2. Robinson Annulation | MVK (1.1 eq), 1,4-Dioxane, NaOAc Buffer | 90 °C, 12 h | LC-MS: Target mass [M+H]⁺ = 242.15 | 65–72% | >92% |

| 3. Aromatization | 10% Pd/C (10 wt% loading), Xylenes | 140 °C, 18 h | TLC: Strong UV-active spot (254 nm) | 75–80% | >98% |

References

-

Title: Isolation, biological activity and synthesis of the natural product ellipticine and related pyridocarbazoles Source: University College Cork (CORA) URL:[Link]

-

Title: An Overview on the Robinson Annulation Source: Current Organic Chemistry URL:[Link]

-

Title: Some Items of Interest to Process R&D Chemists and Engineers (Synthesis of a MCHr1 Antagonist) Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Protocols for reductive amination of 7,8-Dihydroisoquinolin-6(5H)-one

Application Note: Reductive Amination of 7,8-Dihydroisoquinolin-6(5H)-one

Executive Summary

The 6-amino-5,6,7,8-tetrahydroisoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of CNS-active agents and kinase inhibitors. The most direct route to functionalize this core is via the reductive amination of 7,8-dihydroisoquinolin-6(5H)-one. This application note details field-proven, self-validating protocols for this transformation, emphasizing mechanistic causality, reagent selection, and optimization strategies to overcome the unique electronic challenges posed by the fused pyridine ring.

Mechanistic Rationale & Reagent Selection

Reductive amination is a tandem process: the condensation of an amine with a ketone to form an imine/iminium intermediate, followed by in situ hydride transfer.

-

The Pyridine Effect (Causality of Acid Catalysis): 7,8-Dihydroisoquinolin-6(5H)-one contains a basic pyridine nitrogen. Standard reductive aminations of aliphatic ketones often require only catalytic acetic acid (AcOH). However, the pyridine nitrogen (pKa ~5.2) acts as an internal buffer, sequestering the acid. Therefore, 1.5 to 2.0 equivalents of AcOH are strictly required to ensure the reaction medium remains sufficiently acidic to protonate the hemiaminal intermediate, driving dehydration to the iminium ion.

-

Reducing Agent Selection: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the optimal hydride source. The electron-withdrawing acetoxy groups attenuate the nucleophilicity of the boron-hydride bond, rendering STAB remarkably chemoselective. It rapidly reduces protonated imines but reacts sluggishly with the parent ketone [1][2]. This avoids the generation of the 6-hydroxy-5,6,7,8-tetrahydroisoquinoline byproduct. Furthermore, STAB eliminates the severe toxicity risks associated with the generation of hydrogen cyanide gas from sodium cyanoborohydride (NaBH₃CN) [3].

-

Solvent Kinetics: 1,2-Dichloroethane (DCE) is preferred over Tetrahydrofuran (THF). The higher dielectric constant of DCE stabilizes the polar iminium transition state, accelerating reaction kinetics and minimizing side reactions [1][4].

Reaction Workflow Visualization

Reaction workflow for direct reductive amination of 7,8-Dihydroisoquinolin-6(5H)-one.

Quantitative Data: Reducing Agent Comparison

| Reducing Agent | Chemoselectivity (Imine vs. Ketone) | Toxicity Profile | Typical Reaction Time | Suitability for 7,8-Dihydroisoquinolin-6(5H)-one |

| NaBH(OAc)₃ (STAB) | Excellent | Low (No HCN gas) | 2 - 12 h | Optimal ; preferred for direct one-pot synthesis. |

| NaBH₃CN | Good | High (Toxic HCN risk) | 12 - 24 h | Good, but requires strict pH control (pH 4-5). |

| NaBH₄ | Poor (Reduces ketone) | Low | < 1 h | Only viable for indirect (stepwise) amination. |

| H₂ / Pd-C | Good | Low | 12 - 24 h | High risk of over-reducing the pyridine ring. |

Step-by-Step Experimental Protocols

Self-Validating System Note: Both protocols include specific LC-MS/TLC checkpoints and quenching mechanisms to ensure the reaction state is definitively known before proceeding to isolation.

Protocol A: Direct Reductive Amination for Aliphatic Amines (STAB / AcOH)

Best for: Primary and secondary aliphatic amines with good nucleophilicity.

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 7,8-dihydroisoquinolin-6(5H)-one (1.0 equiv, e.g., 1.0 mmol, 147.2 mg).

-

Solvation & Activation: Dissolve the ketone in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration (5.0 mL). Add glacial acetic acid (2.0 equiv, 2.0 mmol, 114 µL).

-

Causality: The first equivalent neutralizes the basic pyridine ring; the second equivalent acts as the Brønsted acid to catalyze iminium formation.

-

-

Amine Addition: Add the desired primary or secondary amine (1.2 equiv). Stir the mixture at room temperature (20–25 °C) under a nitrogen atmosphere for 1 hour.

-

Validation Checkpoint 1: Sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS. You should observe the mass of the intermediate imine/iminium ion and the depletion of the parent ketone.

-

-

Reduction: Carefully add Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 1.5 mmol, 318 mg) in three portions over 10 minutes to manage mild exotherms[5]. Stir the resulting suspension at room temperature for 4–12 hours.

-

Validation Checkpoint 2: Monitor via TLC (typically 10% MeOH in DCM with 1% Et₃N). The reaction is complete when the imine spot is fully converted to the more polar amine product.

-

-

Quench & Workup: Dilute the reaction with dichloromethane (DCM, 10 mL) and slowly add saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 30 minutes.

-

Causality: Vigorous stirring is mandatory to hydrolyze stable boron-amine complexes. Failure to do so results in artificially low extraction yields and streaking during silica gel chromatography.

-

-

Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Indirect Reductive Amination for Weakly Nucleophilic Amines (Ti(O-iPr)₄ Mediated)

Best for: Anilines, sterically hindered amines, or electron-deficient amines.

Weakly nucleophilic amines fail to form imines efficiently under mild Brønsted acid conditions. Titanium(IV) isopropoxide acts as a potent Lewis acid to activate the ketone and a dehydrating agent to irreversibly drive imine formation [6][7].

-

Imine Formation: In a dry flask under nitrogen, combine 7,8-dihydroisoquinolin-6(5H)-one (1.0 equiv) and the amine (1.1 equiv). Add Titanium(IV) isopropoxide (Ti(O-iPr)₄) (2.0 equiv) neatly or as a solution in anhydrous THF (0.5 M).

-

Stirring: Stir at room temperature for 12 hours.

-

Causality: Ti(O-iPr)₄ coordinates with the liberated water, forming insoluble TiO₂ species, pushing the thermodynamic equilibrium entirely toward the imine.

-

-

Reduction: Dilute the mixture with anhydrous ethanol (equivalent volume to THF) and cool to 0 °C. Add Sodium Borohydride (NaBH₄) (1.5 equiv) in one portion. Stir for 2 hours, allowing the reaction to warm to room temperature.

-

Quench & Workup: Quench by adding water (2 mL). A heavy white precipitate of TiO₂ will form immediately. Add ethyl acetate (10 mL) and stir for 15 minutes.

-

Filtration: Filter the entire biphasic mixture through a pad of Celite to remove the TiO₂ salts. Wash the Celite pad thoroughly with ethyl acetate.

-

Isolation: Separate the layers of the filtrate, wash the organic layer with brine, dry (Na₂SO₄), and concentrate for subsequent purification.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. URL:[Link]

-

Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. URL:[Link]

-

Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. URL:[Link]

Sources

- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 3. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes (2006) | Ahmed F. Abdel-Magid and | 332 Citations [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Catalytic Hydrogenation Techniques for 7,8-Dihydroisoquinolin-6(5H)-one

Executive Summary & Mechanistic Rationale

The catalytic hydrogenation of 7,8-Dihydroisoquinolin-6(5H)-one presents a classic chemoselectivity paradigm in organic synthesis. The molecule possesses two distinct reducible moieties: an isolated cyclic ketone at the C6 position and a highly stable, basic pyridine heterocycle.

For drug development professionals and synthetic chemists, directing the reduction exclusively to one of these sites requires precise control over the catalytic environment. The nitrogen lone pair on the pyridine ring presents a persistent risk of catalyst poisoning, while the aromatic resonance energy demands specific activation strategies for dearomatization[1].

This application note details two divergent, self-validating protocols:

-

Chemoselective Asymmetric Transfer Hydrogenation (ATH): Targets the C6-ketone to yield a chiral alcohol while preserving the heteroarene[2].

-

Heteroarene Dearomatization: Targets the pyridine ring via in situ electrophilic activation to yield a fully saturated decahydroisoquinoline scaffold[1].

Figure 1: Divergent catalytic hydrogenation pathways for 7,8-Dihydroisoquinolin-6(5H)-one.

Protocol A: Chemoselective Asymmetric Transfer Hydrogenation (ATH)

Causality & Design Principles

To selectively reduce the ketone without touching the pyridine ring, we deploy a homogeneous Noyori-Ikariya Ru(II) catalyst system [2]. The use of a Formic Acid/Triethylamine (HCOOH/Et₃N) azeotrope is critical; it functions not merely as a solvent, but as a continuous hydride donor that avoids the mass-transfer limitations and over-reduction risks associated with pressurized H₂ gas[2]. The chiral diamine ligand (e.g., TsDPEN) enforces a highly ordered six-membered pericyclic transition state, dictating the facial approach of the hydride to the C6-ketone and ensuring high enantiomeric excess (ee)[3].

Figure 2: Outer-sphere mechanism of Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH).

Step-by-Step Methodology

-

System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x). Rationale: The 16e⁻ Ru-amide active species is highly sensitive to moisture and oxygen.

-

Catalyst Activation: Add 7,8-Dihydroisoquinolin-6(5H)-one (1.0 mmol) and the precatalyst [RuCl(p-cymene)((R,R)-TsDPEN)] (0.01 mmol, 1 mol%) to the flask.

-

Solvent/Hydride Source Addition: Inject 5 mL of a degassed HCOOH/Et₃N (5:2 molar ratio) azeotropic mixture. Rationale: The 5:2 ratio ensures a slightly acidic environment that promotes smooth CO₂ extrusion to form the active Ru-hydride.

-

Reaction Execution: Stir the homogeneous mixture at 30 °C for 12–16 hours. Monitor the reaction via TLC or LC-MS until the ketone is fully consumed.

-

Quenching & Workup: Dilute the mixture with saturated aqueous NaHCO₃ (10 mL) to neutralize excess formic acid. Extract with Dichloromethane (3 × 15 mL).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to isolate the chiral (S)- or (R)-5,6,7,8-tetrahydroisoquinolin-6-ol.

Protocol B: Heteroarene Dearomatization (Pyridine Reduction)

Causality & Design Principles

Reducing the pyridine ring while preserving the ketone (or facilitating a global reduction) requires disrupting the aromaticity of the heterocycle. This is achieved via in situ activation using chloroformates or strong Brønsted acids (e.g., HCl)[1]. This activation converts the basic pyridine into an electrophilic pyridinium salt, which dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, facilitating hydride insertion[1]. Crucially, this also sequesters the nitrogen lone pair, preventing it from binding to and poisoning the heterogeneous metal surface[4].

Step-by-Step Methodology

-

Substrate Activation: Dissolve 7,8-Dihydroisoquinolin-6(5H)-one (1.0 mmol) in anhydrous Methanol (10 mL). Slowly add 1.2 equivalents of Benzyl Chloroformate (Cbz-Cl) or 1.5 equivalents of methanolic HCl. Rationale: Forms the N-acylpyridinium or pyridinium intermediate, breaking resonance stability.

-

Catalyst Loading: Add 5 mol% of Platinum Dioxide (PtO₂, Adams' Catalyst) or 10 mol% of 5% Rh/C. Rationale: PtO₂ is reduced in situ to highly active Pt(0) black, which is optimal for high-pressure dearomatization.

-

Pressurization: Transfer the mixture to a high-pressure stainless-steel autoclave. Purge the vessel with N₂ (3x), followed by H₂ gas (3x). Pressurize the reactor to 50 bar (725 psi) of H₂.

-

Hydrogenation: Heat the reactor to 60 °C and stir vigorously (1000 rpm) for 24 hours. Rationale: High agitation is required to overcome the gas-liquid-solid mass transfer barrier inherent to multiphase hydrogenations.

-

Depressurization & Filtration: Cool the reactor to room temperature and safely vent the H₂ gas. Filter the reaction mixture through a tightly packed pad of Celite to remove the pyrophoric metal catalyst.

-

Isolation: Concentrate the filtrate. If Cbz-Cl was used, the product will be the N-Cbz-decahydroisoquinolin-6-one, which can be deprotected via standard hydrogenolysis (Pd/C, 1 atm H₂) in a subsequent step.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the two divergent catalytic strategies:

| Strategy | Catalyst System | Hydrogen Source | Additive / Activator | Target Moiety | Typical Yield | Enantiomeric Excess (ee) | Chemoselectivity |

| Asymmetric Transfer Hydrogenation | [RuCl(p-cymene)((R,R)-TsDPEN)] | HCOOH / Et₃N (5:2) | None | C6-Ketone | 85–95% | >95% | >99% (Ketone specific) |

| Heterogeneous Dearomatization | PtO₂ (Adams' Catalyst) | H₂ Gas (50 bar) | HCl (in MeOH) | Pyridine Ring | 75–85% | N/A | ~80% (Pyridine favored) |

| Homogeneous Dearomatization | [Ir(cod)Cl]₂ / Chiral Ligand | H₂ Gas (30 bar) | Benzyl Chloroformate | Pyridine Ring | 80–88% | 76–85% | Moderate |

References

-

Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates - Dalian Institute of Chemical Physics (dicp.ac.cn). 1

-

Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction - MDPI (mdpi.com). 2

-

Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - MDPI (mdpi.com). 3

-

Catalytic asymmetric hydrogenation of quinoline carbocycles: unusual chemoselectivity in the hydrogenation of quinolines - RSC Publishing (rsc.org). 4

Sources

Using 7,8-Dihydroisoquinolin-6(5H)-one as a scaffold for alkaloid synthesis

This Application Note and Protocol Guide details the strategic utilization of 7,8-Dihydroisoquinolin-6(5H)-one (CAS 2416052-76-9) as a pivotal scaffold in the total synthesis of isoquinoline alkaloids, specifically targeting morphinan analogues, benzo[a]quinolizines, and indolo-isoquinoline derivatives.

Introduction: The "Hybrid" Scaffold

7,8-Dihydroisoquinolin-6(5H)-one represents a unique "hybrid" building block in medicinal chemistry. Unlike fully aromatic isoquinolines or fully saturated decahydroisoquinolines, this scaffold possesses two distinct domains:

-

The Aromatic Pyridine Ring (Positions 1–4): Provides chemical stability, basicity (pKa ~5.4), and a handle for N-alkylation or metal coordination.

-

The Aliphatic Cyclohexanone Ring (Positions 5–8): Offers a reactive ketone at C6 and acidic

-protons at C5 and C7, enabling stereoselective functionalization.

This dual nature makes it an ideal precursor for morphinan alkaloids (where the C6 ketone corresponds to the C-ring functionality of morphinone) and benzo[a]quinolizine derivatives.

Key Structural Features[1][2][3][4][5]

-

C6 Ketone: The primary electrophilic site. Susceptible to Grignard addition, reductive amination, and Wittig olefination.

-

C5/C7

-Carbons: Sites for enolate formation. C5 is benzylic-like (adjacent to the pyridine ring), making it thermodynamically more acidic, though C7 is often kinetically accessible. -

Pyridine Nitrogen: Can be quaternized to activate the ring for partial reduction (Birch or hydride) to generate the octahydroisoquinoline core found in opioids.

Strategic Synthetic Pathways

The following diagram outlines the divergent synthetic utility of the scaffold.

Figure 1: Divergent synthetic pathways starting from 7,8-dihydroisoquinolin-6(5H)-one. The scaffold serves as a common precursor for three major alkaloid classes.

Detailed Experimental Protocols

Protocol A: C6-Functionalization via Grignard Addition

Objective: Introduction of an aryl moiety at C6 to construct the C-ring of morphinan analogs. This protocol overcomes the common issue of enolization interfering with nucleophilic addition.

Reagents:

-

Scaffold: 7,8-Dihydroisoquinolin-6(5H)-one (1.0 eq)

-

Reagent: 4-Methoxybenzylmagnesium chloride (1.5 eq, 1.0 M in THF)

-

Additive: Cerium(III) chloride anhydrous (CeCl

, 1.5 eq) – Critical for suppressing enolization. -

Solvent: Anhydrous THF.

Step-by-Step Methodology:

-

Activation (Imine Protection): Note: If the pyridine nitrogen interferes, pre-complexation is required. However, with CeCl

, direct addition is feasible. -

Drying CeCl

: Heat CeCl -

Scaffold Addition: Cool the CeCl

slurry to -78°C. Add 7,8-dihydroisoquinolin-6(5H)-one (dissolved in minimal THF) dropwise. Stir for 30 min to allow Lewis acid complexation with the ketone. -

Grignard Addition: Add the Grignard reagent dropwise over 20 min, maintaining temp < -70°C.

-

Reaction: Allow to warm slowly to 0°C over 4 hours. Monitor by TLC (System: DCM/MeOH 95:5). Look for the disappearance of the ketone spot.

-

Quench: Quench with saturated aqueous NH

Cl at 0°C. Dilute with EtOAc. -

Purification: The product is a tertiary alcohol. Purify via flash chromatography (Silica gel, 0-5% MeOH in DCM).

Yield Expectation: 75-85% Tertiary Alcohol.

Protocol B: Asymmetric -Alkylation (C7)

Objective: Stereoselective installation of alkyl groups at C7, a key step for synthesizing chiral benzo[a]quinolizine alkaloids.

Mechanism: Kinetic deprotonation favors the C7 position (less sterically hindered than C5).

Reagents:

-

Base: LDA (Lithium Diisopropylamide), 1.1 eq.

-

Electrophile: Methyl Iodide or Allyl Bromide (1.2 eq).

-

Chiral Additive (Optional): HMPA or chiral amine ligands if enantioselectivity is required directly (otherwise, resolution is performed later).

Workflow:

-

Enolate Generation: To a solution of LDA in THF at -78°C, add the ketone dropwise. Stir for 45 min. Visual Cue: Solution typically turns pale yellow.

-

Alkylation: Add the electrophile rapidly in one portion.

-

Temperature Control: Critical Step. Stir at -78°C for 2 hours, then quench immediately at low temperature with AcOH/THF (1:1) to prevent equilibration to the thermodynamic C5-enolate.

-

Workup: Standard aqueous workup.

Protocol C: Robinson Annulation to Tricyclic Cores

Objective: Construction of the tetracyclic framework found in steroid-like alkaloids.

Reagents:

-

Michael Acceptor: Methyl Vinyl Ketone (MVK).

-

Catalyst: Pyrrolidine (0.1 eq) + Benzoic Acid (0.1 eq).

-

Solvent: Toluene (Dean-Stark conditions).

Step-by-Step Methodology:

-

Enamine Formation: Reflux the scaffold with pyrrolidine in toluene with azeotropic water removal for 3 hours.

-

Michael Addition: Cool to 0°C. Add MVK (1.2 eq) dropwise. Stir at RT for 12 hours.

-

Aldol Condensation: Add acetate buffer (pH 4.5) and reflux for 4 hours to effect cyclization.

-

Result: Formation of a tricyclic enone (benzo[a]quinolizine derivative).

Troubleshooting & Optimization ("The Scientist's Notebook")

| Issue | Probable Cause | Corrective Action |

| Low Yield in Grignard | Enolization of ketone by basic Grignard. | Use CeCl |

| Regioselectivity (C5 vs C7) | Thermodynamic equilibration. | Kinetic Control: -78°C, short times for C7. Thermodynamic Control: 0°C or RT for C5 (benzylic). |

| Pyridine N-Oxidation | Exposure to air during workup. | Perform all workups under inert atmosphere or use reducing agents (e.g., NaHSO |

| Poor Solubility | Highly polar scaffold. | Use DCM/MeOH mixtures or THF for reactions. Avoid pure ether or hexanes. |

Reference Data & Properties

Scaffold Properties:

-

Molecular Formula: C

H -

Molecular Weight: 147.17 g/mol

-

Predicted LogP: 0.85 (Moderate lipophilicity)

-

Solubility: Soluble in DCM, THF, MeOH; Sparingly soluble in Et

O.

Reaction Compatibility Table:

| Reaction Type | Conditions | Compatibility Rating | Notes |

| Reductive Amination | NaBH(OAc) | High | Excellent route to 6-amino derivatives. |

| Wittig Reaction | Ph | Moderate | Requires strong base; protect N if using BuLi. |

| Birch Reduction | Li/NH | High | Reduces pyridine ring to 1,4-dihydro or tetrahydro. |

| Jones Oxidation | CrO | Low | Pyridine ring may form N-oxide or salt. |

References

-

Padwa, A., & Wang, Q. (2006).[1] Synthesis of the Tetracyclic Framework of the Erythrina Alkaloids Using a [4 + 2]-Cycloaddition/Rh(I)-Catalyzed Cascade. Journal of Organic Chemistry, 71(19), 7391–7402. Link

-

Wang, T., et al. (2015).[2] Efficient CuCl2-Catalyzed Coupling of Nonfunctionalized Tetrahydroisoquinolines with Organozinc Reagents. Organic Letters, 17(16), 3982-3985. Link

-

BenchChem. (2025).[3] Technical Guide to 5,6,7,8-Tetrahydroisoquinolin-5-ol and Derivatives. BenchChem Application Notes. Link

-

Scott, K. A., et al. (2023). Recent Advances in the Total Synthesis of Tetrahydroisoquinoline Alkaloids. Chemical Reviews, 123(13), 8345–8401. Link

-

Chávez-Santos, R. M., et al. (2017). 5,6-Dihydropyrrolo[2,1-a]isoquinolines as Alternative of New Drugs with Cytotoxic Activity. Chemical & Pharmaceutical Bulletin, 65(10), 973–981. Link

Sources

Procedure for Regioselective C-Alkylation of 7,8-Dihydroisoquinolin-6(5H)-one at the α-Position

An Application Guide for Researchers

Abstract

The 7,8-dihydroisoquinolin-6(5H)-one scaffold is a valuable building block in medicinal chemistry, forming the core of numerous biologically active compounds. Functionalization at the alpha (α) positions of the keto group (C5 and C7) is a critical step in the synthesis of novel derivatives for drug discovery programs. This application note provides a detailed protocol for the regioselective C-alkylation of this bicyclic ketone, with a focus on achieving kinetic control to favor substitution at the less sterically hindered C5 position. We will delve into the underlying chemical principles, present a robust experimental procedure using lithium diisopropylamide (LDA), and discuss critical parameters that influence reaction outcomes.

Introduction and Scientific Background

The alkylation of carbonyl compounds at the α-carbon is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1] This transformation proceeds through the formation of an enol or enolate intermediate, which then acts as a nucleophile to attack an electrophilic alkylating agent.[2] For an unsymmetrical ketone like 7,8-dihydroisoquinolin-6(5H)-one, two distinct enolates can be formed by deprotonation at either the C5 or C7 position. The control of regioselectivity—whether the alkyl group is introduced at the more or less substituted α-carbon—is a persistent challenge in synthetic chemistry.[3]

The outcome of the deprotonation is governed by the principles of kinetic versus thermodynamic control.[4]

-

Thermodynamic Control: Achieved using a small, strong base at higher temperatures, this pathway favors the formation of the more substituted, and thus more stable, enolate (at the C7 position).

-

Kinetic Control: This pathway favors the formation of the less substituted enolate (at the C5 position), which is formed faster due to the lower steric hindrance for proton abstraction.[5] This is typically achieved by using a strong, sterically hindered base at very low temperatures.[6]

Lithium diisopropylamide (LDA) is the base of choice for achieving kinetic control. Its bulky isopropyl groups make it highly sensitive to steric hindrance, leading it to preferentially abstract the more accessible proton at the C5 position.[4][7] Furthermore, LDA is an exceptionally strong, non-nucleophilic base that quantitatively converts the ketone to its enolate form, minimizing side reactions.[8][9] This guide will focus on an LDA-mediated protocol to achieve selective C5 alkylation.

Reaction Mechanism and Regioselectivity

The core of the procedure involves two key steps: enolate formation and nucleophilic attack.

-

Deprotonation (Enolate Formation): The bulky LDA base selectively abstracts a proton from the less hindered C5 position of 7,8-dihydroisoquinolin-6(5H)-one at low temperature (-78 °C). This irreversibly forms the kinetic lithium enolate.

-

Alkylation (SN2 Attack): The resulting enolate anion, a potent nucleophile, attacks the alkylating agent (e.g., an alkyl halide) in a classic SN2 reaction, forming a new carbon-carbon bond exclusively at the C5 position.

The diagram below illustrates the selective formation of the kinetic enolate and the subsequent alkylation step.

Caption: Mechanism of kinetic-controlled α-alkylation.

Detailed Experimental Protocol

This protocol describes a general procedure for the C5-methylation of 7,8-dihydroisoquinolin-6(5H)-one using methyl iodide. The principles can be adapted for other primary alkyl halides.

Materials and Reagents

| Material | Grade | Supplier Example | Notes |

| 7,8-Dihydroisoquinolin-6(5H)-one | >98% | Sigma-Aldrich | Ensure it is dry before use. |

| Diisopropylamine | >99.5%, anhydrous | Acros Organics | Store over molecular sieves under Argon. |

| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich | Titer should be known or determined prior to use. |

| Methyl Iodide (CH₃I) | >99%, anhydrous | Alfa Aesar | Store over copper wire to remove iodine. |

| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich | Use from a solvent purification system or freshly distilled from Na/benzophenone. |

| Saturated aq. NH₄Cl solution | Reagent Grade | Fisher Scientific | For quenching the reaction. |

| Diethyl Ether / Ethyl Acetate | ACS Grade | VWR | For extraction. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | VWR | For drying organic layers. |

| Silica Gel | 230-400 mesh | Sorbent Tech. | For column chromatography. |

Equipment

-

Schlenk line or glovebox for inert atmosphere operations.

-

Two-neck round-bottom flask, oven-dried.

-

Magnetic stirrer and stir bars.

-

Syringes and needles for liquid transfers.

-

Low-temperature bath (Dry ice/acetone, -78 °C).

-

Rotary evaporator.

-

Glassware for extraction and chromatography.

Step-by-Step Procedure

The following workflow diagram provides a high-level overview of the experimental process.

Caption: Experimental workflow for C5-alkylation.

Detailed Steps:

-

System Preparation: Assemble a two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere. Flame-dry the glassware under vacuum and backfill with argon.

-

LDA Preparation (In Situ):

-

In a separate flame-dried flask under argon, add anhydrous THF.

-

Cool the flask to 0 °C.

-

Add diisopropylamine (1.1 equivalents relative to the ketone) via syringe.

-

Slowly add n-BuLi (1.1 equivalents) dropwise. The solution may turn slightly yellow.

-

Stir at 0 °C for 30 minutes. The freshly prepared LDA solution is now ready.

-

Note: Commercially available LDA solutions can also be used.

-

-

Enolate Formation:

-

In the main reaction flask, dissolve 7,8-dihydroisoquinolin-6(5H)-one (1.0 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Using a cannula or syringe, slowly transfer the prepared LDA solution into the ketone solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.

-

-

Alkylation:

-

Slowly add methyl iodide (1.2 equivalents) dropwise to the enolate solution at -78 °C.

-

Continue stirring at -78 °C for 2 hours.

-

Remove the cooling bath and allow the reaction to slowly warm to room temperature overnight (approx. 12-16 hours).

-

-

Work-up and Extraction:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

-

Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification and Characterization:

-

Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the product.

-

Combine fractions containing the desired product (as determined by TLC) and concentrate to yield the purified 5-methyl-7,8-dihydroisoquinolin-6(5H)-one.

-

Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The regiochemistry can be confirmed by 2D NMR techniques (HMBC, NOESY).

-

Critical Parameters and Troubleshooting

The success of this reaction hinges on careful control of several key parameters.

-

Anhydrous Conditions: Water will protonate the enolate, quenching the reaction and returning the starting material. All glassware must be rigorously dried, and all solvents and reagents must be anhydrous.[8]

-

Base Stoichiometry and Quality: Use of slightly more than one equivalent (1.05-1.1 eq) of a strong, non-nucleophilic base like LDA is crucial to ensure complete deprotonation of the ketone.[7] The concentration of n-BuLi used to make LDA should be accurately known.

-

Temperature Control: Maintaining a low temperature (-78 °C) during base addition and alkylation is the most critical factor for ensuring kinetic control and high regioselectivity.[4][6] Allowing the temperature to rise prematurely can lead to equilibration and formation of the undesired thermodynamic (C7-alkylated) product.

-

Order of Addition: The ketone must be fully converted to the enolate before the alkylating agent is introduced. Adding the ketone to a mixture of the base and alkyl halide will result in side reactions and low yields.

-

Alkylating Agent: Primary alkyl halides (iodides and bromides are best) work well. Secondary halides may lead to competing E2 elimination reactions.

| Issue | Potential Cause | Suggested Solution |

| Low Yield / No Reaction | Inactive base; wet reagents/solvents. | Titer n-BuLi solution; use freshly distilled/purchased anhydrous solvents; rigorously dry all reagents and glassware. |

| Mixture of C5 and C7 Isomers | Temperature rose above -78 °C; base was not bulky enough. | Ensure consistent cooling; use LDA or another bulky base like LHMDS; do not allow reaction to warm prematurely. |

| Poly-alkylation | Excess alkylating agent; enolate equilibration. | Use only a slight excess (1.1-1.2 eq) of the alkylating agent; maintain low temperature. |

| O-Alkylation Product | Less common with lithium enolates. | This is generally not a major issue with LDA in THF, as the lithium cation coordinates to the oxygen. |

Conclusion

The protocol detailed in this application note provides a reliable and regioselective method for the α-alkylation of 7,8-dihydroisoquinolin-6(5H)-one at the C5 position. By leveraging the principles of kinetic enolate formation with the sterically demanding base LDA at low temperatures, researchers can effectively synthesize novel derivatives of this important heterocyclic scaffold. Careful attention to anhydrous conditions and strict temperature control are paramount to achieving high yields and the desired regioselectivity, opening avenues for the development of new chemical entities in drug discovery.

References

-

MacMillan, D. W. C. (2010). Direct and enantioselective α-allylation of ketones via singly occupied molecular orbital (SOMO) catalysis. PNAS. [Link]

-

Companyó, X., et al. (2022). Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H‐Bond‐Directing Enamine Catalysis. Angewandte Chemie. [Link]

-

Silvi, M., & Melchiorre, P. (2014). Enantioselective direct α-alkylation of cyclic ketones by means of photo-organocatalysis. Chemical Science. [Link]

-

Wang, Z., et al. (2023). Dinickel-catalyzed regio- and enantioselective α-alkylation of cyclic ketones with unactivated alkyl halides. Organic Chemistry Frontiers. [Link]

-

Brandl, F. (2023). Towards continuous enantioselective α-alkylation of ketones via direct enamine photoexcitation. reposiTUm. [Link]

-

Murphy, J. A., et al. (2020). General Methodology for the α-Alkylation of Cyclic Ketones. Organic Letters. [Link]

-

Chemistry LibreTexts. (2020). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. [Link]

-

Dudley, G. B. (2012). α-Alkylation of Cyclic Ketones via β-Alkoxyazoalkenes and β-Hydroxyazoalkenes. Florida State University Libraries. [Link]